molecular formula C23H28N2O5 B3970547 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid

1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid

Cat. No.: B3970547
M. Wt: 412.5 g/mol
InChI Key: NUCZGVLLPWYXKP-UHFFFAOYSA-N
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Description

1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features a piperidine ring, a benzyl group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives to form piperidine. The benzyl(methyl)amino group is then introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a methylamine derivative in the presence of a base.

The final step involves the formation of the oxalic acid moiety, which can be achieved through the reaction of the intermediate compound with oxalyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the hydrogenation and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Benzyl halides, methylamine derivatives, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted piperidines, secondary amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group allow it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.

    Benzylamine: Contains a benzyl group attached to an amine, used as a precursor in the synthesis of various pharmaceuticals.

    Phenylethanone: A ketone with a phenyl group, used as an intermediate in organic synthesis.

Uniqueness

1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone is unique due to its combination of a piperidine ring, benzyl group, and oxalic acid moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c1-22(17-19-10-6-3-7-11-19)20-12-14-23(15-13-20)21(24)16-18-8-4-2-5-9-18;3-1(4)2(5)6/h2-11,20H,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZGVLLPWYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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